N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride
Description
N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride is a fluorinated cyclohexanamine derivative characterized by a cyclohexylamine core substituted with a 2,2-difluoroethyl group and a hydrochloride salt. Fluorinated ethylamine derivatives are often explored in medicinal chemistry for their enhanced metabolic stability and bioavailability due to the electron-withdrawing effects of fluorine atoms .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h7-8,11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNVXJSPVMDFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride typically involves the reaction of cyclohexanamine with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The 2,2-difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various substituted amines.
Scientific Research Applications
N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The 2,2-difluoroethyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,2,2-Trifluoroethyl)cyclohexanamine Hydrochloride
- Structural Differences : Replaces the 2,2-difluoroethyl group with a 2,2,2-trifluoroethyl substituent, increasing fluorine content.
- Pharmacological Implications : Increased fluorination may enhance metabolic stability but could also raise toxicity risks due to bioaccumulation.
Deschloro-N-ethyl-Ketamine Hydrochloride (O-PCE)
- Structural Differences: Features a phenyl group and a ketone in the cyclohexane ring (2-(ethylamino)-2-phenylcyclohexanone hydrochloride), unlike the non-aromatic, non-ketonic difluoroethyl analog.
- Physicochemical Properties: Molecular Formula: C₁₄H₂₀ClNO Molar Mass: 253.77 g/mol
- Pharmacological Activity : As an arylcyclohexylamine, O-PCE acts as an NMDA receptor antagonist, a property less likely in the target compound due to the absence of an aromatic ring and ketone group .
N-[(2-Fluorophenyl)methyl]cyclohexanamine Hydrochloride
- Structural Differences : Substitutes the difluoroethyl group with a 2-fluorobenzyl moiety.
- Physicochemical Properties :
- Molecular Formula: C₁₃H₁₈ClFN
- SMILES: C1CCC(CC1)NCC2=CC=CC=C2F
4,4-Difluorocyclohexanamine Hydrochloride
- Structural Differences : Fluorine atoms are positioned on the cyclohexane ring rather than the ethyl side chain.
- Physicochemical Properties :
- Molecular Formula: C₆H₁₂ClF₂N
- Molar Mass: 183.62 g/mol
- Conformational Effects : Fluorination on the ring may rigidify the cyclohexane conformation, affecting interactions with biological targets compared to the flexible difluoroethyl side chain .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Pharmacological Notes |
|---|---|---|---|---|
| N-(2,2-Difluoroethyl)cyclohexanamine HCl | C₈H₁₅ClF₂N* | ~212.62* | Cyclohexylamine + 2,2-difluoroethyl | Likely improved metabolic stability |
| N-(2,2,2-Trifluoroethyl)cyclohexanamine HCl | C₈H₁₅ClF₃N | 217.66 | Additional fluorine on ethyl chain | Higher lipophilicity |
| Deschloro-N-ethyl-Ketamine HCl (O-PCE) | C₁₄H₂₀ClNO | 253.77 | Phenyl + ketone in cyclohexane ring | NMDA receptor antagonist |
| 4,4-Difluorocyclohexanamine HCl | C₆H₁₂ClF₂N | 183.62 | Fluorines on cyclohexane ring | Conformational rigidity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
